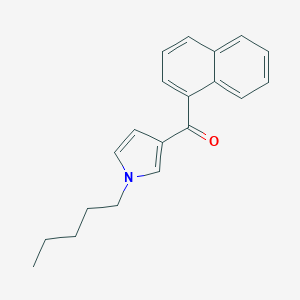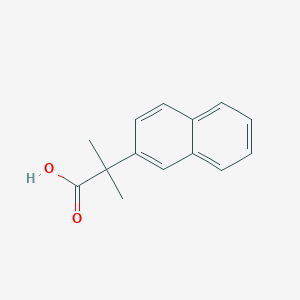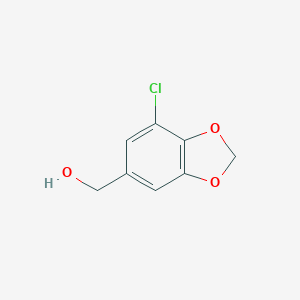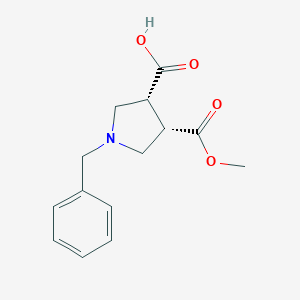
cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
“Cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the empirical formula C14H17NO4 . It has a molecular weight of 263.29 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isO=C(OC)[C@H]1CN(CC2=CC=CC=C2)C[C@H]1C(O)=O . The InChI code is 1S/C14H17NO4/c1-19-14(18)12-9-15(8-11(12)13(16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12+/m1/s1 . Physical And Chemical Properties Analysis
The compound is solid in form . Unfortunately, other physical and chemical properties are not available in the resources I have accessed.Wissenschaftliche Forschungsanwendungen
Stereochemical Studies
Research on cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid has explored its stereochemical properties. For instance, Tamazawa et al. (1986) synthesized enantiomers of a related compound, demonstrating the importance of stereochemistry in medicinal chemistry (Tamazawa et al., 1986).
Enzymatic Hydrolysis
Mattson et al. (1994) studied the enantioselectivity of pig liver esterase catalyzed hydrolysis of a related compound, highlighting the role of reaction conditions in determining the optical purity of the hydrolysis product (Mattson et al., 1994).
Conformational Analysis
The conformational aspects of similar compounds have been explored. Abdel‐Wahhab & El-Assal (1968) studied the cyclisation of related compounds to form benzofuran derivatives, demonstrating the importance of molecular structure in reaction outcomes (Abdel‐Wahhab & El-Assal, 1968).
Synthesis and Structural Studies
Yamamoto et al. (1993) detailed the synthesis of enantiomeric pairs of pyrrolidine derivatives, which is crucial for understanding the synthetic pathways of related compounds (Yamamoto et al., 1993). Also, Silva et al. (2006) solved the crystal structure of a related compound, providing insights into the structural parameters essential for molecular design (Silva et al., 2006).
Transport System Specificity
Rowland & Tristram (1975) investigated the specificity of the Escherichia coli proline transport system for compounds including pyrrolidine derivatives, shedding light on the biological interactions of these compounds (Rowland & Tristram, 1975).
Safety And Hazards
The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 . The precautionary statements are P301 + P312 + P330 . The hazard classification is Acute Tox. 4 Oral . The storage class code is 13 - Non Combustible Solids . The flash point is not applicable .
Eigenschaften
IUPAC Name |
(3R,4S)-1-benzyl-4-methoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-14(18)12-9-15(8-11(12)13(16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRKEXYTCFTDDC-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140195 | |
| Record name | 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-methyl ester, (3S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
2095396-47-5 | |
| Record name | 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-methyl ester, (3S,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095396-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-methyl ester, (3S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



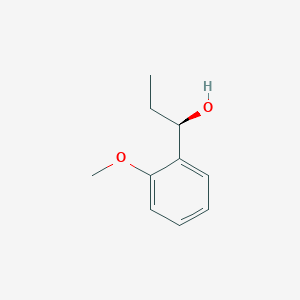
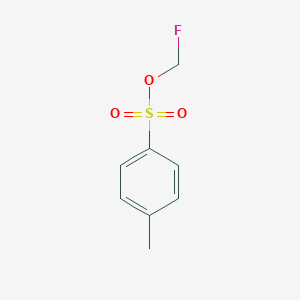
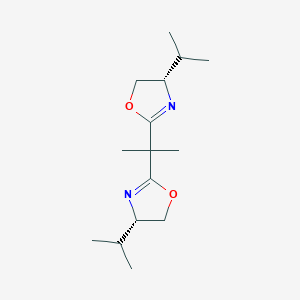
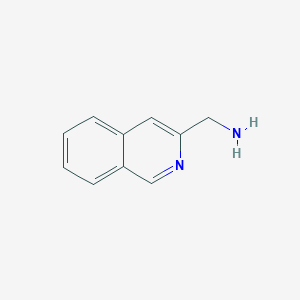
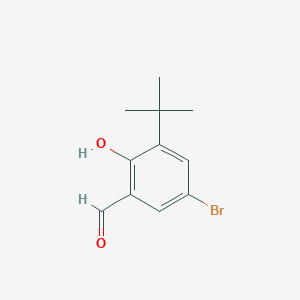
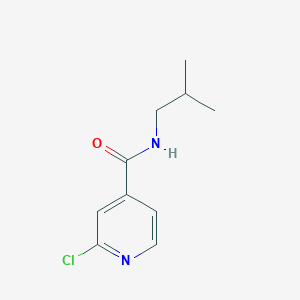
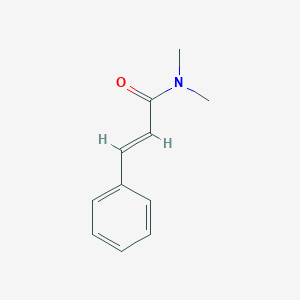


![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)
